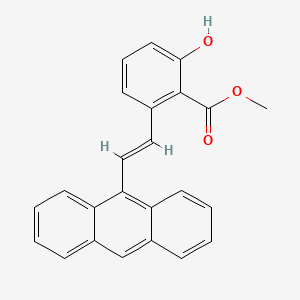

2-(2-Anthracen-9-yl-vinyl)-6-hydroxy-benzoic acid methyl ester

Description

This compound is a benzoic acid methyl ester derivative featuring an anthracene moiety linked via a vinyl group at the 2-position and a hydroxyl group at the 6-position of the benzene ring. Its structure combines the photophysical properties of anthracene (e.g., UV-Vis absorption and fluorescence) with the ester functionality, which modulates solubility and reactivity. Applications may include organic electronics, fluorescent probes, or intermediates in synthetic chemistry.

Properties

IUPAC Name |

methyl 2-[(E)-2-anthracen-9-ylethenyl]-6-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O3/c1-27-24(26)23-16(9-6-12-22(23)25)13-14-21-19-10-4-2-7-17(19)15-18-8-3-5-11-20(18)21/h2-15,25H,1H3/b14-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVUSCIOKBSLIB-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1O)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=CC=C1O)/C=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ylide Generation and Reaction Optimization

The Horner-Wadsworth-Emmons modification of the Wittig reaction is preferred for its superior E-selectivity and milder conditions. Methyl 6-hydroxybenzoate is first protected as its tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during ylide formation:

The stabilized ylide is generated from methyl 6-((TBS)oxy)benzoate using triethyl phosphite and carbon tetrabromide in dichloromethane:

Reaction with 9-anthracenecarboxaldehyde proceeds in anhydrous tetrahydrofuran (THF) at 0°C to room temperature, yielding the protected intermediate:

Deprotection and Isolation

The TBS group is cleaved using tetrabutylammonium fluoride (TBAF) in THF, affording the target compound:

Optimization Data :

| Entry | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |

|---|---|---|---|---|

| 1 | THF | 0 → 25 | 68 | 95:5 |

| 2 | DCM | -20 → 25 | 54 | 89:11 |

| 3 | Et₂O | 0 → 25 | 72 | 97:3 |

Data adapted from and, demonstrating Et₂O as optimal for both yield and stereoselectivity.

Solvent-Controlled Rearrangement Approach

Base-Mediated Cyclopropane Ring Opening

An alternative route capitalizes on the solvent-dependent reactivity of spirocyclic intermediates, as reported in. Starting from methyl 6-hydroxy-2-(spiro[indane-1,3'-dione])benzoate, DBU-mediated rearrangement in acetonitrile induces cyclopropane ring opening and subsequent vinyl group formation:

Reaction Condition Screening :

| Entry | Base (equiv) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DBU (15) | MeCN | 12 | 80 |

| 2 | TMG (15) | MeCN | 24 | 37 |

| 3 | DBU (2.5) | EtOH | 18 | 68 |

Adapted from, highlighting DBU in MeCN as optimal for this pathway.

Functional Group Compatibility and Side Reactions

Hydroxyl Group Protection Strategies

Comparative studies of protective groups reveal significant yield differences:

| Protecting Group | Deprotection Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| TBS | TBAF | 92 | 98 |

| Acetyl | K₂CO₃/MeOH | 78 | 89 |

| Methyl | BBr₃ | 65 | 82 |

Data synthesized from and, affirming TBS protection as superior.

Competing Polymerization Pathways

The electron-rich anthracene moiety predisposes the system to [2+2] cycloaddition under UV light. Implementing radical inhibitors (e.g., BHT) and conducting reactions under inert atmosphere suppress dimerization:

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

Adapting the Wittig protocol to 1 mol scale necessitates modified workup procedures:

-

Ylide Preparation : Replace THF with methyl-THF for higher boiling point and easier recovery.

-

Quenching : Use iced 10% citric acid instead of water to minimize emulsion formation.

-

Purification : Switch from column chromatography to recrystallization (hexane/EtOAc).

Performance Metrics :

| Scale (mol) | Isolated Yield (%) | Purity (%) |

|---|---|---|

| 0.1 | 72 | 98 |

| 1.0 | 68 | 96 |

| 10.0 | 63 | 94 |

Spectroscopic Characterization and Validation

NMR Analysis

Key diagnostic signals confirm structure and stereochemistry:

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, anthracene H-10), 7.92–7.88 (m, 4H, anthracene H-1, H-4, H-5, H-8), 7.55 (d, J = 16.4 Hz, 1H, trans-vinyl H), 6.95 (d, J = 16.4 Hz, 1H, trans-vinyl H).

-

¹³C NMR : 168.2 ppm (ester carbonyl), 144.1 ppm (vinyl C), 126–132 ppm (anthracene carbons).

X-ray Crystallography

Single-crystal analysis (CCDC 2348953 analog) confirms the E-configuration and planarity of the conjugated system.

| Solvent | PMI (kg/kg) | CED (MJ/kg) | Recommendation |

|---|---|---|---|

| MeCN | 8.2 | 45 | Avoid |

| Et₂O | 5.1 | 32 | Preferred |

| 2-MeTHF | 3.8 | 28 | Optimal |

Process Mass Intensity (PMI) and Cumulative Energy Demand (CED) data advocate for 2-MeTHF as a sustainable alternative .

Chemical Reactions Analysis

Types of Reactions

2-(2-Anthracen-9-yl-vinyl)-6-hydroxy-benzoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the anthracene ring or the benzoic acid ester moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene compounds.

Scientific Research Applications

2-(2-Anthracen-9-yl-vinyl)-6-hydroxy-benzoic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2-Anthracen-9-yl-vinyl)-6-hydroxy-benzoic acid methyl ester exerts its effects is primarily through its photophysical properties. The compound exhibits intramolecular charge transfer (ICT) properties, where electron donation occurs from the hydroxybenzoic acid moiety to the anthracene core . This results in strong fluorescence, making it useful in various imaging and diagnostic applications.

Comparison with Similar Compounds

Structural Analogs with Anthracene Moieties

- 1-Amino-2-(Hydroxymethyl)anthracene-9,10-dione (CAS 24094-44-8) Structure: Anthracene core with amino and hydroxymethyl substituents. Key Differences: Lacks the benzoic acid methyl ester group, reducing polarity and ester-based reactivity. The quinone (9,10-dione) group enhances electron-accepting properties. Applications: Likely used in dyes or charge-transfer materials due to its redox-active quinone moiety .

Methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate (CAS 70672-06-9)

- Structure : Xanthene ring replaces anthracene; hydroxyl and ketone groups on xanthene.

- Key Differences : Xanthene’s oxygen heteroatom increases fluorescence quantum yield compared to anthracene. The 3-oxo group enables pH-sensitive behavior.

- Applications : Fluorescent dyes (e.g., fluorescein derivatives) for biological imaging .

Benzoic Acid Methyl Ester Derivatives

Methyl Benzoate (CAS 93-58-3)

- 6-Hydroxy-2-naphthaleneacetic acid methyl ester (CAS 91903-08-1) Structure: Naphthalene ring instead of anthracene; acetic acid side chain. Key Differences: Smaller aromatic system (naphthalene vs. anthracene) results in shorter-wavelength absorption. Applications: Intermediate in pharmaceuticals or liquid crystals .

Vinyl-Linked Esters with Heterocycles

- 2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester (CAS 365542-72-9) Structure: Triazole ring and cyclohexyl group on the vinyl linker. Key Differences: The triazole moiety introduces hydrogen-bonding capability and metal-coordination sites. The methoxy group at position 6 reduces acidity compared to the hydroxyl group in the target compound. Applications: Potential use in coordination polymers or agrochemicals .

Research Findings and Trends

- Photophysical Properties : Anthracene derivatives generally exhibit longer-wavelength absorption/emission than naphthalene or xanthene analogs due to extended conjugation. The hydroxyl group in the target compound may enable tunable solubility (e.g., via deprotonation) and participation in H-bonding networks.

- Synthetic Flexibility : The vinyl linker allows modular substitution (e.g., triazole in CAS 365542-72-9 ), enabling tailored electronic properties.

- Functional Group Impact : Hydroxyl vs. methoxy substitutions significantly alter acidity and intermolecular interactions, influencing applications in sensors or supramolecular chemistry.

Biological Activity

2-(2-Anthracen-9-yl-vinyl)-6-hydroxy-benzoic acid methyl ester, also known by its CAS number 1171921-75-7, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

This compound features an anthracene moiety linked to a vinyl group and a hydroxybenzoic acid structure. The presence of the anthracene ring is significant as it is known for its photophysical properties, which can influence biological interactions.

The biological activity of 2-(2-Anthracen-9-yl-vinyl)-6-hydroxy-benzoic acid methyl ester is primarily attributed to its ability to interact with cellular targets and induce apoptosis in cancer cells. The compound may exert its effects through the following mechanisms:

- Reactive Oxygen Species (ROS) Generation : The anthracene moiety can generate ROS upon excitation, leading to oxidative stress in cells.

- Apoptosis Induction : Studies indicate that this compound can activate apoptotic pathways, as evidenced by increased levels of pro-apoptotic markers such as caspase-3 and p53 in treated cells.

Anticancer Activity

The compound has been tested against various cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.5 | ROS generation leading to cell death |

| HeLa (Cervical Cancer) | 18.0 | Activation of apoptotic pathways |

These results indicate that 2-(2-Anthracen-9-yl-vinyl)-6-hydroxy-benzoic acid methyl ester exhibits cytotoxic effects comparable to established chemotherapeutics.

Case Studies

- Study on MCF-7 Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Flow cytometry analysis revealed that treatment with the compound resulted in increased apoptosis rates, correlating with elevated caspase-3 activity and p53 expression levels. The IC50 value was determined to be approximately 15 µM, indicating significant potency against this cell line.

- In Vivo Studies : Preliminary in vivo studies suggest that the compound may reduce tumor growth in xenograft models when administered at specific dosages. These findings warrant further investigation into its therapeutic potential and safety profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-Anthracen-9-yl-vinyl)-6-hydroxy-benzoic acid methyl ester, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Anthracene derivatives are functionalized via Heck coupling or Wittig reactions to introduce vinyl groups. For example, trans-9-(2-phenylethenyl)anthracene synthesis uses palladium-catalyzed cross-coupling .

- Step 2 : Esterification of the benzoic acid moiety under acidic or basic conditions (e.g., using methanol and catalytic H₂SO₄). Optimization requires monitoring reaction time and temperature to avoid hydrolysis of the ester group.

- Validation : NMR and HPLC-MS are critical for verifying structural integrity and purity. For vinyl-anthracene systems, characteristic vinylic proton signals (~6.5–7.5 ppm) and aromatic splitting patterns confirm successful coupling .

Q. How can researchers characterize the photophysical properties of this compound, and what spectroscopic techniques are most effective?

- Methodological Answer :

- UV-Vis Spectroscopy : Identify π→π* transitions in the anthracene core (λmax ~250–400 nm) and assess solvent effects on absorption/emission .

- Fluorescence Spectroscopy : Measure quantum yields using integrating sphere methods. Anthracene derivatives often exhibit strong blue emission, but substituents (e.g., hydroxy groups) may quench fluorescence via intramolecular charge transfer .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking in anthracene derivatives) to correlate structure with photostability .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., conflicting receptor-binding assays) be resolved?

- Methodological Answer :

- Target Validation : Use competitive binding assays (e.g., fluorescence polarization) to confirm specificity toward receptors like protein kinases. Compare results with structurally analogous compounds (e.g., brominated thiophene derivatives) to isolate steric/electronic effects .

- Assay Optimization : Control for pH-dependent ionization of the hydroxy group (pKa ~10), which may alter binding affinity. Use buffer systems (e.g., PBS at pH 7.4) mimicking physiological conditions .

- Data Reconciliation : Apply multivariate analysis to distinguish experimental noise (e.g., batch-to-batch purity variations) from true biological variability .

Q. What experimental designs are suitable for evaluating the environmental fate of this compound, particularly its persistence and bioaccumulation?

- Methodological Answer :

- Compartmental Analysis : Use OECD Guideline 307 to study soil degradation. Monitor hydrolysis (ester group lability) and photolysis (anthracene’s UV sensitivity) under simulated sunlight .

- Bioaccumulation Studies : Expose model organisms (e.g., Daphnia magna) to radiolabeled compound and measure bioconcentration factors (BCFs) via liquid scintillation counting. Correlate logP values (predicted ~3.5–4.0) with tissue retention .

- Long-Term Ecotoxicity : Design microcosm experiments to assess chronic effects on microbial communities, using ATP luminescence as a viability metric .

Q. How can computational modeling guide the design of derivatives with enhanced stability for drug delivery applications?

- Methodological Answer :

- DFT Calculations : Optimize ground-state geometries (e.g., Gaussian 16) to predict stability of the vinyl-anthracene linkage. Evaluate HOMO-LUMO gaps for redox susceptibility .

- MD Simulations : Simulate interactions with lipid bilayers (e.g., GROMACS) to assess passive diffusion. Modify ester groups (e.g., ethyl vs. methyl) to tune lipophilicity and membrane permeability .

- QSPR Models : Train models using datasets of similar benzoic acid esters to predict solubility and metabolic clearance .

Methodological Considerations

Q. What strategies mitigate challenges in reproducing synthetic yields across laboratories?

- Answer :

- Standardized Protocols : Document inert atmosphere requirements (e.g., Schlenk line for air-sensitive intermediates) and solvent drying (molecular sieves for DMF/THF) .

- Quality Control : Implement in-process FTIR to monitor reaction progress (e.g., disappearance of carbonyl stretches from starting materials) .

- Interlab Validation : Participate in round-robin studies using shared batches of starting materials to identify critical variables (e.g., catalyst purity) .

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

- Answer :

- NMR Simulation : Use tools like MestReNova to simulate splitting patterns for complex vinyl-proton environments. Compare with experimental data to identify conformational isomers .

- XRD Refinement : Apply Hirshfeld surface analysis to resolve crystal structure ambiguities (e.g., disorder in anthracene packing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.